1-((Difluoromethyl)sulfonyl)piperazine
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Overview
Description
1-((Difluoromethyl)sulfonyl)piperazine is a chemical compound with the molecular formula C5H10F2N2O2S and a molecular weight of 200.21 g/mol . This compound features a piperazine ring substituted with a difluoromethylsulfonyl group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Difluoromethyl)sulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with difluoromethylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperazine and difluoromethylsulfonyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, often in an organic solvent like dichloromethane or acetonitrile.
Procedure: The difluoromethylsulfonyl chloride is added dropwise to a solution of piperazine and the base, maintaining a low temperature to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((Difluoromethyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted piperazines.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
1-((Difluoromethyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-((Difluoromethyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. This mechanism is particularly relevant in the design of enzyme inhibitors and receptor antagonists.
Comparison with Similar Compounds
1-((Trifluoromethyl)sulfonyl)piperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-((Methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a difluoromethyl group.
1-((Ethylsulfonyl)piperazine: Features an ethylsulfonyl group.
Uniqueness: 1-((Difluoromethyl)sulfonyl)piperazine is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of fluorinated compounds with enhanced stability and bioactivity.
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2O2S/c6-5(7)12(10,11)9-3-1-8-2-4-9/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKFHYSNUEPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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